

Introduction: Understanding the Molecular Landscape of 3-Phenylpropyl Benzoate

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Compound of Interest

Compound Name: 3-Phenylpropyl benzoate

Cat. No.: B1615425

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3-Phenylpropyl benzoate (CAS No. 60045-26-3) is an aromatic ester characterized by a benzoate group linked to a 3-phenylpropyl chain.^{[1][2]} This structure imparts a unique combination of properties, making it a subject of interest in various scientific domains. While extensively used as a fixative and fragrance component in the cosmetics and perfumery industries for its sweet, balsamic, and floral notes, its utility extends into materials science and organic synthesis.^{[3][4]} In the context of drug development and research, benzoate esters serve as crucial scaffolds and intermediates.^[3] Understanding the fundamental physical properties of **3-Phenylpropyl benzoate** is therefore not merely an academic exercise; it is a prerequisite for its effective application, whether in designing new synthetic routes, formulating novel materials, or predicting its toxicological and pharmacokinetic profiles.

This guide provides a detailed examination of the core physical properties of **3-Phenylpropyl benzoate**, moving beyond simple data tabulation to explain the causality behind these characteristics and their implications for laboratory and industrial applications. We will explore its solid-state nature, thermal behavior, solubility profile, and other key parameters, grounding the discussion in established analytical techniques and providing actionable experimental protocols for its characterization.

Core Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These data points provide an unambiguous chemical definition, crucial for regulatory compliance, literature searches, and accurate experimental design.

Property	Value	Source(s)
CAS Number	60045-26-3	[1][2][5][6]
Molecular Formula	C ₁₆ H ₁₆ O ₂	[1][2][5][7]
Molecular Weight	240.30 g/mol	[1][2][3][5]
IUPAC Name	3-phenylpropyl benzoate	[1][7]
Synonyms	Benzenepropanol, benzoate; 3-Phenyl-1-propanol benzoate	[1][5]
InChIKey	ONPVMQLRVWKFFL- UHFFFAOYSA-N	[1][5][7]

A Deeper Dive into Key Physical Properties

The physical properties of a molecule are a direct manifestation of its structure—its atomic composition, bond types, and three-dimensional shape. For **3-Phenylpropyl benzoate**, the interplay between the rigid, nonpolar aromatic rings and the flexible, polar ester linkage dictates its behavior.

Appearance and Physical State

3-Phenylpropyl benzoate is described as a colorless to pale yellow solid at standard temperature and pressure.[8] The solid state is a consequence of its relatively high molecular weight (240.30 g/mol) and the efficient packing of its molecules in a crystal lattice, which allows for significant van der Waals forces.

Thermal Properties: Melting and Boiling Points

The temperatures at which a compound transitions between solid, liquid, and gas phases are critical indicators of its purity and intermolecular force strength.

- **Melting Point:** The reported melting point is 92.0 °C.[8] A sharp melting range (typically spanning less than 1-2 °C) is a strong indicator of high purity for a crystalline solid.[9][10] The presence of impurities typically causes a depression and broadening of the melting range.[9]

The relatively high melting point for a molecule of this size underscores the stability of its crystal lattice.

- **Boiling Point:** The boiling point is reported to be 338.0 °C at 760 mm Hg.[8] This high boiling point is consistent with its molecular weight and polarity.[11] It signifies strong intermolecular forces that require substantial thermal energy to overcome. This low volatility is a key reason for its use as a fixative in fragrances, allowing it to prolong the scent of more volatile components.[4] For laboratory use, this high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.

Solubility Profile: A Tale of Polarity

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic workup procedures. As a benzoate ester, **3-Phenylpropyl benzoate**'s solubility is governed by its two distinct moieties: the large, nonpolar phenyl and propyl groups, and the polar ester functional group.

- **Aqueous Solubility:** It is characterized as insoluble or very slightly soluble in water.[8] One estimate places its water solubility at a mere 3.705 mg/L at 25 °C.[8] The large hydrophobic surface area of the two phenyl rings and the propyl chain dominates its interaction with water, preventing it from readily dissolving in polar protic solvents.[12][13]
- **Organic Solubility:** Conversely, it is soluble in alcohol and is expected to be miscible with most common organic solvents like ethers, ketones, and chlorinated hydrocarbons.[8][14] This is because nonpolar and moderately polar organic solvents can effectively solvate the hydrophobic portions of the molecule. This property is leveraged during its synthesis and purification, for example, in extraction and recrystallization steps.

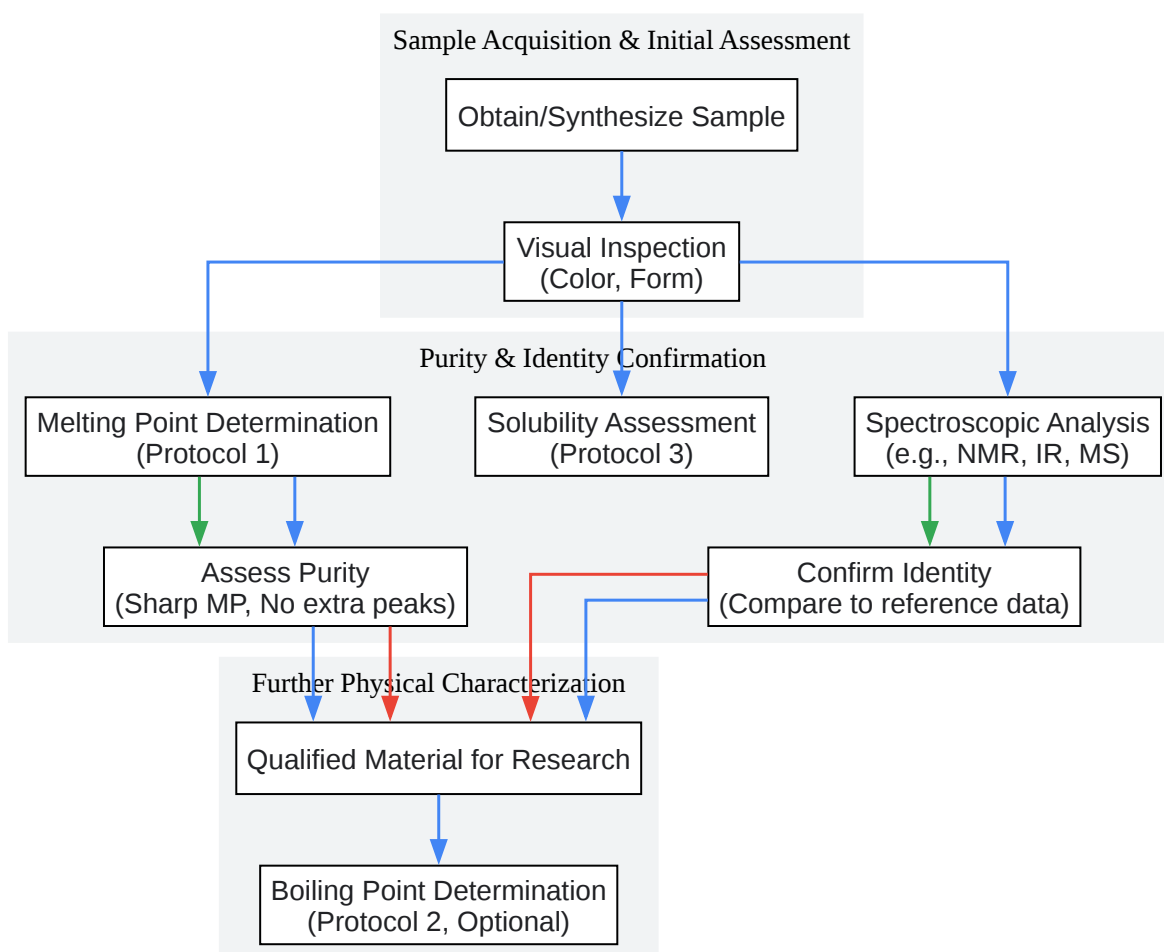
Density and Partition Coefficient (LogP)

- **Density:** The estimated density is approximately 1.087 g/cm³. [15] This value, slightly greater than water, is useful for calculations in process chemistry, such as reactor volume planning and solvent phase separation.
- **Partition Coefficient (LogP):** The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reported values for **3-Phenylpropyl benzoate** are estimated to be between 4.07 and 4.673.[5][8] A LogP value greater than 4 indicates a highly lipophilic ("fat-

loving") compound. This is a critical parameter in drug design, as it influences how a molecule interacts with cell membranes, its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Characterization Workflow

For any researcher obtaining or synthesizing a new batch of **3-Phenylpropyl benzoate**, a systematic workflow is essential to verify its identity and purity. The following diagram and protocols outline a self-validating system for this purpose.



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Caption: Logical workflow for the physical characterization of **3-Phenylpropyl benzoate**.

Experimental Protocols

The following protocols describe methodologies for determining the key physical properties discussed.

Protocol 1: Determination of Melting Point

Causality: This technique leverages the principle that pure crystalline solids melt at a precise temperature. A digital melting point apparatus provides controlled heating and accurate temperature measurement for determining the melting range, a key indicator of purity.^[9]^[10]

Methodology:

- **Sample Preparation:** Place a small amount of dry **3-Phenylpropyl benzoate** onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample tightly at the bottom.^[16]
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a DigiMelt).
- **Rapid Determination (Optional):** Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting point. Start the heating cycle from a temperature well below the expected 92 °C.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).^[17]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (≤ 2 °C).^[10]

Protocol 2: Determination of Boiling Point (Thiele Tube Method)

Causality: This method determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.^[18] The Thiele tube is designed to ensure uniform heating of a small sample by convection currents in the heating oil.^[19] This is suitable for determining the boiling point of the small quantities typically handled in a research setting.

Methodology:

- **Apparatus Setup:** Clamp a Thiele tube to a ring stand. The tube should be filled with mineral oil to a level just above the top of the side arm.
- **Sample Preparation:** Add approximately 0.5 mL of molten **3-Phenylpropyl benzoate** to a small test tube (e.g., 75x10 mm).
- **Capillary Insertion:** Place a melting point capillary tube, sealed end up, into the test tube containing the sample.^[19]
- **Assembly:** Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side arm.
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner. Watch for a continuous and rapid stream of bubbles to emerge from the open end of the inverted capillary tube. This indicates the sample's vapor has displaced all the air.
- **Cooling and Observation:** Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.^{[18][19]}
- **Pressure Correction:** Record the atmospheric pressure. If it is not 760 mm Hg, the observed boiling point may need to be corrected.

Protocol 3: Qualitative Solubility Assessment

Causality: This protocol assesses solubility based on the principle of "like dissolves like." The ability of a solvent to form favorable intermolecular interactions with the solute determines the extent of dissolution.

Methodology:

- **Solvent Selection:** Prepare a set of labeled test tubes containing 1 mL of various solvents:
 - Water (polar, protic)
 - Ethanol (polar, protic)

- Acetone (polar, aprotic)
- Hexane (nonpolar)
- Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of **3-Phenylpropyl benzoate** to each test tube.
- Observation: Agitate each tube (e.g., using a vortex mixer) for 30-60 seconds.
- Classification: Observe each tube against a contrasting background.
 - Soluble: The solid completely disappears, forming a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
 - Insoluble: The solid does not appear to dissolve at all.^[8]
- Record: Document the solubility in each solvent at room temperature.

Safety and Handling

While comprehensive safety data is limited, the available information classifies **3-Phenylpropyl benzoate** as harmful to aquatic life with long-lasting effects (H412).^[20] Therefore, release to the environment should be avoided.^[20] Standard laboratory safety practices should be employed when handling this compound:

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Handle in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.^[21]

Conclusion

3-Phenylpropyl benzoate presents a set of physical properties that are a direct reflection of its molecular architecture. Its status as a high-boiling, lipophilic solid with poor aqueous solubility

dictates its applications, from its role as a long-lasting fragrance ingredient to its behavior in synthetic and biological systems. For the research scientist, a thorough understanding and experimental verification of these properties—particularly melting point as a purity check and solubility as a guide for experimental design—are fundamental to achieving reliable and reproducible results. The protocols and workflow detailed in this guide provide a robust framework for the systematic characterization of this versatile aromatic ester.

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